molecular formula C7H8Cl2FNO B1288101 O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride CAS No. 317821-68-4

O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride

Cat. No.: B1288101
CAS No.: 317821-68-4
M. Wt: 212.05 g/mol
InChI Key: RESSCEGDJBQHMY-UHFFFAOYSA-N
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Description

O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C₇H₈Cl₂FNO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 2-chloro-4-fluorobenzyl group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. The chloro and fluoro substituents can enhance the compound’s reactivity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride
  • O-(2-Chloro-5-fluorobenzyl)hydroxylamine hydrochloride
  • O-(2-Bromo-4-fluorobenzyl)hydroxylamine hydrochloride

Uniqueness

O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride is unique due to the presence of both chloro and fluoro substituents on the benzyl group. This combination of substituents can influence the compound’s reactivity, stability, and specificity in chemical reactions and biological interactions. The dual halogenation can also enhance the compound’s potential as a versatile reagent in synthetic and medicinal chemistry.

Properties

IUPAC Name

O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO.ClH/c8-7-3-6(9)2-1-5(7)4-11-10;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESSCEGDJBQHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594707
Record name O-[(2-Chloro-4-fluorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317821-68-4
Record name O-[(2-Chloro-4-fluorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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